molecular formula C17H21BrClNO3 B593384 2-[[2-(4-bromo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride

2-[[2-(4-bromo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride

Cat. No.: B593384
M. Wt: 402.7 g/mol
InChI Key: POIOFOVTMBOTDN-UHFFFAOYSA-N
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Description

25B-NBOH (hydrochloride): is a novel synthetic hallucinogen that belongs to the phenethylamine class of compounds. It is structurally similar to 25B-NBOMe and other “NBOH” and “NBOMe” analogues. This compound acts as a potent serotonin receptor agonist, particularly targeting the 5-HT2A and 5-HT2C receptors . It has been detected in various regions, including Europe and the United States, and is primarily used for research and forensic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 25B-NBOH involves the reaction of 2,5-dimethoxybenzaldehyde with nitromethane to form 2,5-dimethoxy-β-nitrostyrene. This intermediate is then reduced to 2,5-dimethoxyphenethylamine, which undergoes a bromination reaction to yield 4-bromo-2,5-dimethoxyphenethylamine. The final step involves the reaction of this compound with 2-hydroxybenzaldehyde under reductive amination conditions to produce 25B-NBOH .

Industrial Production Methods: Industrial production methods for 25B-NBOH are not well-documented due to its status as a research chemical. the synthetic route described above can be scaled up for larger production, with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 25B-NBOH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phenethylamines and their derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

25B-NBOH exerts its effects primarily through its action as a potent agonist at the serotonin 5-HT2A and 5-HT2C receptors. By binding to these receptors, it modulates the release of neurotransmitters and alters neuronal signaling pathways. This interaction leads to the hallucinogenic effects observed with this compound . The molecular targets and pathways involved include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades .

Comparison with Similar Compounds

Uniqueness: 25B-NBOH is unique due to its specific bromine substitution, which influences its binding affinity and potency at serotonin receptors. Compared to its analogues, 25B-NBOH exhibits distinct pharmacological properties and a unique profile of effects .

Properties

IUPAC Name

2-[[2-(4-bromo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO3.ClH/c1-21-16-10-14(18)17(22-2)9-12(16)7-8-19-11-13-5-3-4-6-15(13)20;/h3-6,9-10,19-20H,7-8,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIOFOVTMBOTDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CCNCC2=CC=CC=C2O)OC)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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